molecular formula C19H22N2OS B4128435 1-(4-ACETYLPHENYL)-3-[2-(SEC-BUTYL)PHENYL]THIOUREA

1-(4-ACETYLPHENYL)-3-[2-(SEC-BUTYL)PHENYL]THIOUREA

Cat. No.: B4128435
M. Wt: 326.5 g/mol
InChI Key: VDFSDOGWKZUXOT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-N’-(2-sec-butylphenyl)thiourea: is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) linked to a 4-acetylphenyl and a 2-sec-butylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-N’-(2-sec-butylphenyl)thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 2-sec-butylphenylamine. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-acetylphenyl isothiocyanate+2-sec-butylphenylamineN-(4-acetylphenyl)-N’-(2-sec-butylphenyl)thiourea\text{4-acetylphenyl isothiocyanate} + \text{2-sec-butylphenylamine} \rightarrow \text{1-(4-ACETYLPHENYL)-3-[2-(SEC-BUTYL)PHENYL]THIOUREA} 4-acetylphenyl isothiocyanate+2-sec-butylphenylamine→N-(4-acetylphenyl)-N’-(2-sec-butylphenyl)thiourea

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-acetylphenyl)-N’-(2-sec-butylphenyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-N’-(2-sec-butylphenyl)thiourea is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic and electronic properties.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain proteases and kinases, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry.

Industry: In the industrial sector, N-(4-acetylphenyl)-N’-(2-sec-butylphenyl)thiourea is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. It is also employed in the production of specialty polymers and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N’-(2-sec-butylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The acetyl and sec-butyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-N’-(2-methylphenyl)thiourea
  • N-(4-acetylphenyl)-N’-(2-ethylphenyl)thiourea
  • N-(4-acetylphenyl)-N’-(2-isopropylphenyl)thiourea

Comparison: N-(4-acetylphenyl)-N’-(2-sec-butylphenyl)thiourea is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(2-butan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-4-13(2)17-7-5-6-8-18(17)21-19(23)20-16-11-9-15(10-12-16)14(3)22/h5-13H,4H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFSDOGWKZUXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-ACETYLPHENYL)-3-[2-(SEC-BUTYL)PHENYL]THIOUREA
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1-(4-ACETYLPHENYL)-3-[2-(SEC-BUTYL)PHENYL]THIOUREA
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1-(4-ACETYLPHENYL)-3-[2-(SEC-BUTYL)PHENYL]THIOUREA

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